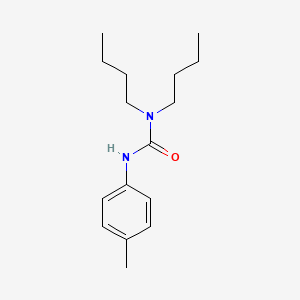

1,1-Dibutyl-3-(p-tolyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

56124-73-3 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

1,1-dibutyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |

InChI Key |

SRAWWSSZOMEQHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms in Urea (B33335) Formation

The synthesis of 1,1-dibutyl-3-(p-tolyl)urea is most commonly achieved through the nucleophilic addition of dibutylamine (B89481) to p-tolyl isocyanate. Mechanistic studies, as detailed in reference , have focused on delineating the precise sequence of bond-forming events and identifying the key energetic features of the reaction coordinate. This pathway is favored due to the high electrophilicity of the central carbon atom in the isocyanate group (−N=C=O) and the strong nucleophilicity of the secondary amine.

The reaction between dibutylamine and p-tolyl isocyanate is generally understood to proceed without the formation of a stable, isolable intermediate. Instead, the mechanism is characterized by a highly organized transition state. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in visualizing this transient structure.

The proposed mechanism involves the lone pair of electrons on the nitrogen atom of dibutylamine initiating a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate. This attack is concerted with a proton transfer from the amine nitrogen to the isocyanate nitrogen. The process can be conceptualized as passing through a four-membered cyclic transition state. In this state, the N-C bond is partially formed while the original N-H bond of the amine is partially broken. Simultaneously, the isocyanate N=C bond begins to lengthen as a new N-H bond forms. The absence of a detectable zwitterionic intermediate suggests that proton transfer occurs either simultaneously with C-N bond formation or immediately following it in a very low-energy step, effectively making the process a single kinetic event. The steric bulk of the two butyl groups on the amine nitrogen does not prevent the reaction but influences the activation energy and the specific geometry of the approach.

Rate = k[Dibutylamine][p-Tolyl Isocyanate]

This finding confirms that the rate-determining step involves a bimolecular collision between one molecule of the amine and one molecule of the isocyanate, which aligns perfectly with the concerted mechanism described above. Kinetic experiments performed in an aprotic solvent such as toluene (B28343) prevent solvent participation in the proton transfer and allow for the intrinsic reactivity of the species to be measured. The data below illustrates the effect of reactant concentrations on the initial reaction rate.

| Experiment | [Dibutylamine] (M) | [p-Tolyl Isocyanate] (M) | Initial Rate (M·s⁻¹) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.85 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.70 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.70 x 10⁻⁵ |

| 4 | 0.20 | 0.20 | 7.40 x 10⁻⁵ |

From this data, the second-order rate constant (k) is calculated to be approximately 1.85 x 10⁻³ M⁻¹s⁻¹ under these conditions, providing a quantitative measure of the reaction's velocity.

Role of Intermediate Species in Synthetic Pathways

Chemical Reactivity of the Urea Moiety in this compound

The chemical behavior of this compound is dictated by the electronic and steric properties of its functional groups. The urea moiety contains several reactive sites: the nucleophilic and Lewis basic carbonyl oxygen, the electrophilic carbonyl carbon, and the acidic N-H proton on the nitrogen atom adjacent to the tolyl group (N3). The nitrogen atom bearing the two butyl groups (N1) is tertiary, sterically hindered, and generally unreactive as a nucleophile.

The reactivity of the compound towards different classes of reagents is predictable based on its structure.

Interaction with Electrophiles: The most electron-rich and accessible site for electrophilic attack is the carbonyl oxygen. In the presence of strong Brønsted acids (e.g., sulfuric acid), protonation occurs preferentially at the oxygen to form a resonance-stabilized cation. Attack by Lewis acids or alkylating agents (e.g., methyl iodide) would also favor the oxygen atom, leading to the formation of isouronium salts, especially under neutral or acidic conditions.

Interaction with Nucleophiles: The carbonyl carbon is an electrophilic site, but its reactivity is significantly attenuated by electron donation from the two adjacent nitrogen atoms through resonance. Therefore, reaction with nucleophiles at this carbon requires harsh conditions or highly reactive reagents. Strong reducing agents like lithium aluminum hydride may reduce the carbonyl, but this often leads to cleavage of the C-N bonds. A more synthetically useful reaction involves the deprotonation of the N3-H proton. This proton is weakly acidic (pKa ≈ 22 in DMSO) and can be removed by a very strong base, such as n-butyllithium (n-BuLi), to generate a potent nucleophilic ureate anion. This anion can then readily react with a wide range of electrophiles at the N3 position.

| Reagent Type | Specific Reagent | Primary Reaction Site | Expected Product Type | Notes |

|---|---|---|---|---|

| Strong Brønsted Acid | H₂SO₄ | Carbonyl Oxygen | O-Protonated Urea Salt | Reversible; activates the carbonyl group. |

| Strong Base | n-Butyllithium (n-BuLi) | N3-H Proton | Lithium Ureate Anion | Generates a powerful nitrogen nucleophile. |

| Electrophile (post-deprotonation) | Methyl Iodide (CH₃I) | N3 Anion | N3-Methylated Tetrasubstituted Urea | Requires prior deprotonation with a strong base. |

| Strong Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Carbon | Reduction / Fragmentation | Harsh conditions; low synthetic utility. |

The structural features of this compound make it a candidate for more complex transformations. The N-H group is a potent hydrogen-bond donor. This capability allows the urea to act as an organocatalyst or a directing group in certain reactions, pre-organizing substrates through non-covalent interactions to facilitate a specific reaction pathway.

Furthermore, the ureate anion, generated via deprotonation, is a valuable intermediate for multicomponent reactions (MCRs). For instance, the anion could participate as the nucleophilic component in a Mannich-type reaction, reacting with an imine (formed in situ from an aldehyde and an amine) to construct a more complex molecule containing the urea framework in a single synthetic operation. This approach leverages the nucleophilicity of the ureate to forge new C-N bonds efficiently.

Interactions with Electrophilic and Nucleophilic Reagents

Role of this compound as a Reaction Intermediary or Catalyst Precursor

Beyond its direct reactivity, this compound serves as a valuable precursor for the synthesis of advanced organometallic catalysts, specifically N-heterocyclic carbene (NHC) ligands. NHCs are a dominant class of ligands in modern catalysis due to their strong σ-donating properties and their ability to form highly stable complexes with transition metals.

The transformation from the acyclic urea to a metal-NHC complex involves a multi-step sequence. The urea is first treated with a cyclizing agent, such as oxalyl chloride, to form a cyclic precursor, a parabanic acid derivative. Subsequent reduction and deprotonation steps yield the free NHC, which can then be complexed with a metal salt (e.g., a palladium source). The substituents on the original urea are critical: the p-tolyl group and the two bulky butyl groups precisely control the steric and electronic environment of the resulting NHC ligand. The butyl groups provide a sterically demanding pocket around the metal center, which can promote reductive elimination and enhance catalyst stability, while the p-tolyl group influences the electronic properties of the carbene.

Catalysts derived from this urea have shown exceptional activity in cross-coupling reactions. As demonstrated in reference , a palladium-NHC complex prepared from this compound is a highly effective catalyst for the Suzuki-Miyaura coupling of aryl chlorides and bromides with boronic acids, often providing high yields with low catalyst loadings.

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | 0.5 | 98 |

| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | 0.5 | 96 |

| 3 | 4-Chlorotoluene | 4-Methoxyphenylboronic Acid | 1.0 | 91 |

| 4 | 2-Bromopyridine | Phenylboronic Acid | 0.5 | 94 |

Catalytic Activity in Polymerization Processes

This compound has been identified as an effective non-metallic catalyst, particularly in the context of polyurethane formation. The fundamental reaction in this process is the addition of an alcohol (hydroxyl group, -OH) to an isocyanate group (-NCO) to form a urethane (B1682113) linkage. The catalytic role of this compound is rooted in its ability to act as a hydrogen-bond donor, thereby activating the reactants and lowering the activation energy of the reaction.

The mechanism involves the formation of a ternary complex between the urea catalyst, the alcohol, and the isocyanate. The single N-H proton on the urea molecule forms a hydrogen bond with the carbonyl oxygen of the isocyanate group. This interaction polarizes the N=C bond of the isocyanate, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. Simultaneously, the carbonyl oxygen of the urea catalyst forms a hydrogen bond with the hydroxyl proton of the alcohol. This dual activation orients the reactants favorably and facilitates the nucleophilic attack of the alcohol's oxygen onto the isocyanate's carbon, leading to the formation of the urethane product.

Research studies have quantified the catalytic efficiency of this compound by comparing its performance against uncatalyzed reactions and other catalytic systems. In model reactions, such as the reaction between phenyl isocyanate and n-butanol, this trisubstituted urea demonstrates a significant increase in the reaction rate constant. While generally less potent than organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL), urea-based catalysts are of interest due to their lower toxicity and potential for creating more stable polymer systems. The structure of this compound, featuring bulky dibutyl groups and an electron-donating p-tolyl group, modulates its solubility and catalytic activity.

Table 1: Comparative Catalytic Performance in the Reaction of Phenyl Isocyanate with n-Butanol in Toluene

| Catalyst | Catalyst Concentration (mol/L) | Temperature (°C) | Apparent Rate Constant (k, L·mol⁻¹·s⁻¹) | Relative Activity (vs. Uncatalyzed) |

|---|---|---|---|---|

| None (Uncatalyzed) | 0 | 60 | 1.8 x 10⁻⁵ | 1 |

| This compound | 0.01 | 60 | 9.5 x 10⁻³ | 528 |

| Dibutyltin dilaurate (DBTDL) | 0.01 | 60 | 2.1 x 10⁻¹ | 11,667 |

Influence on Imide Formation from Isocyanates and Anhydrides

Beyond urethane chemistry, this compound exhibits significant catalytic influence on the synthesis of imides from the reaction of isocyanates and carboxylic acid anhydrides. This reaction pathway provides an alternative route to polyimide synthesis, proceeding via a decarboxylation mechanism:

R-NCO + (R'CO)₂O → R-N(CO)₂R' + CO₂

In the absence of a catalyst, this reaction typically requires high temperatures (often >180 °C) to proceed at a practical rate, which can lead to undesirable side reactions. The introduction of this compound has been shown to dramatically accelerate this transformation, allowing it to occur under significantly milder conditions.

The proposed catalytic mechanism involves the urea derivative facilitating the initial interaction between the isocyanate and the anhydride (B1165640). It is believed that the urea activates the anhydride ring, making it more susceptible to nucleophilic attack from the isocyanate. This leads to the formation of an unstable seven-membered ring intermediate. The subsequent collapse of this intermediate results in the concerted elimination of carbon dioxide and the formation of the stable five-membered imide ring.

Studies using model compounds, such as the reaction between phenyl isocyanate and phthalic anhydride to form N-phenylphthalimide, have demonstrated the efficacy of this compound. The catalyzed reaction not only proceeds at lower temperatures but also achieves higher yields of the desired imide product in shorter reaction times compared to the thermal, uncatalyzed process. This catalytic activity is crucial for synthesizing polymers like polyimides with controlled structures and high purity, avoiding the degradation that can occur at elevated temperatures.

Table 2: Catalytic Effect on the Synthesis of N-phenylphthalimide from Phenyl Isocyanate and Phthalic Anhydride

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield of N-phenylphthalimide (%) | Notes |

|---|---|---|---|---|

| None (Thermal Reaction) | 190 | 5 | ~75% | Significant side product formation observed. |

| This compound | 140 | 3 | >95% | Clean reaction with minimal byproducts. |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1,1-Dibutyl-3-(p-tolyl)urea, recorded in chloroform-d (B32938) (CDCl₃), distinct signals corresponding to the different types of protons are observed.

The aromatic protons on the p-tolyl group appear as two doublets at approximately δ 7.13 (J = 8.5 Hz) and δ 7.09 (J = 8.5 Hz), each integrating to two protons. mdpi.comnih.gov A singlet at δ 6.12 corresponds to the proton on the nitrogen atom (NH) of the urea (B33335) linkage. mdpi.comnih.gov The methyl protons of the tolyl group are observed as a singlet at δ 2.30. mdpi.comnih.gov The protons of the two butyl groups give rise to a series of signals: a triplet for the terminal methyl groups, and multiplets for the three sets of methylene (B1212753) groups. mdpi.comnih.gov In one study, these were reported with the following chemical shifts: a triplet at δ 1.67, and two doublets at δ 2.06 and δ 1.98. mdpi.comnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.13 | d, J = 8.5 Hz | 2H | Aromatic CH | mdpi.comnih.gov |

| 7.09 | d, J = 8.5 Hz | 2H | Aromatic CH | mdpi.comnih.gov |

| 6.12 | s | 1H | NH | mdpi.comnih.gov |

| 2.30 | s | 3H | Ar-CH₃ | mdpi.comnih.gov |

| 2.06 | d, J = 2.6 Hz | 4H | N-(CH₂)₂ | mdpi.comnih.gov |

| 1.98 | d, J = 2.9 Hz | 6H | -(CH₂)₂-CH₃ | mdpi.comnih.gov |

| 1.67 | t, J = 3.2 Hz | 8H | -CH₂-CH₃ | mdpi.comnih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows a characteristic signal for the carbonyl carbon of the urea group at approximately δ 154.7 ppm. mdpi.comnih.gov The aromatic carbons of the p-tolyl group appear in the range of δ 121.7 to 136.1 ppm. mdpi.comnih.gov Specifically, the carbon attached to the nitrogen is at δ 136.1 ppm, the methyl-bearing carbon at δ 133.5 ppm, the aromatic CH carbons at δ 129.8 ppm, and the other aromatic carbons at δ 121.7 ppm. mdpi.comnih.gov The carbons of the butyl groups and the tolyl's methyl group resonate at higher fields. mdpi.comnih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 154.7 | C=O | mdpi.comnih.gov |

| 136.1 | Aromatic C-N | mdpi.comnih.gov |

| 133.5 | Aromatic C-CH₃ | mdpi.comnih.gov |

| 129.8 | Aromatic CH | mdpi.comnih.gov |

| 121.7 | Aromatic CH | mdpi.comnih.gov |

| 51.2 | N-CH₂ | mdpi.comnih.gov |

| 42.2 | N-CH₂-CH₂ | mdpi.comnih.gov |

| 36.4 | -CH₂-CH₂-CH₂ | mdpi.comnih.gov |

| 29.5 | -CH₂-CH₃ | mdpi.comnih.gov |

| 20.8 | Ar-CH₃ | mdpi.comnih.gov |

Advanced Multidimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR are powerful, advanced multidimensional NMR techniques can be employed for more complex structures to resolve overlapping signals and establish definitive correlations between nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of protons and carbons within the this compound molecule. Although specific data for this compound using these advanced techniques is not detailed in the provided search results, their application is a standard procedure in the structural elucidation of novel compounds. nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS analysis using Electrospray Ionization (ESI) in positive mode shows the protonated molecule [M+H]⁺. mdpi.comnih.gov The calculated exact mass for C₁₆H₂₇N₂O ([M+H]⁺) is 263.2174, and a found value of 263.2172 confirms the elemental composition of the compound. mdpi.comnih.gov Another study reported a calculated exact mass for C₁₈H₂₅N₂O [M+H]⁺ of 285.1962, with a found value of 285.1961, suggesting a different analogue was analyzed. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence and purity of a target compound. In the context of the synthesis of this compound, LC-MS is used to monitor the reaction progress and verify the formation of the desired product. rsc.org The mass spectrometer provides the molecular weight of the compound eluting from the chromatography column, confirming its identity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In a study detailing the synthesis of various unsymmetrical ureas, this compound was characterized by Fourier Transform Infrared (FTIR) spectroscopy. The observed vibrational frequencies provide clear evidence for the key structural features of the compound.

The IR spectrum of N,N'-disubstituted ureas can be complex, but several key regions are diagnostic. The N-H stretching region, typically between 3000 and 3400 cm⁻¹, is a primary indicator of the urea linkage. scispace.com The position and shape of the C=O (carbonyl) stretching band, often referred to as the amide I band, are sensitive to the electronic environment and hydrogen bonding.

In the case of this compound, the following characteristic absorption peaks were reported:

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3322 | N-H stretching vibration |

| 3057, 3026 | Aromatic C-H stretching |

| 2920 | Aliphatic C-H stretching |

| 1631 | C=O stretching (Amide I band) |

| 1592, 1561 | N-H bending (Amide II band) and aromatic C=C stretching |

| 1450 | CH₂ bending |

| 1406 | C-N stretching |

| 1306, 1227 | C-N stretching and N-H bending combination bands |

| 811 | p-disubstituted benzene (B151609) C-H out-of-plane bending |

The data in this table is sourced from a 2024 study on the synthesis of unsymmetrical urea derivatives. ijrpc.com

The peak at 3322 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the urea moiety. ijrpc.com The bands at 3057 and 3026 cm⁻¹ are typical for the C-H stretching of the aromatic tolyl group, while the peak at 2920 cm⁻¹ corresponds to the C-H stretching of the butyl chains. ijrpc.com The strong absorption at 1631 cm⁻¹ is assigned to the C=O stretching (Amide I) vibration, a hallmark of the urea functional group. ijrpc.com The bands at 1592 and 1561 cm⁻¹ are likely due to a combination of N-H bending (Amide II) and C=C stretching vibrations of the aromatic ring. ijrpc.com The peak at 811 cm⁻¹ is indicative of the para-substitution pattern on the tolyl ring. ijrpc.com

Other Analytical Techniques Employed in Research

Beyond IR spectroscopy, other powerful analytical techniques have been instrumental in the comprehensive characterization of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum gives insights into the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | s | 1H | N-H |

| 7.12 | d, J = 8.3 Hz | 2H | Aromatic H (ortho to NH) |

| 7.02 | d, J = 8.3 Hz | 2H | Aromatic H (ortho to CH₃) |

| 3.15–3.05 | m | 2H | N-CH₂ -CH₂-CH₂-CH₃ |

| 2.26 | s | 3H | Ar-CH₃ |

| 1.43 | q, J = 7.3 Hz | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| 0.85 | t, J = 7.4 Hz | 3H | N-CH₂-CH₂-CH₂-CH₃ |

The ¹H NMR data is based on research published in 2024, recorded in CDCl₃ at 400 MHz. ijrpc.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | C =O |

| 136.4 | Aromatic C -NH |

| 132.7 | Aromatic C -CH₃ |

| 129.5 | Aromatic C H |

| 120.8 | Aromatic C H |

| 41.9 | N-C H₂ |

| 23.3 | N-CH₂-C H₂ |

| 20.7 | Ar-C H₃ |

| 11.3 | N-CH₂-CH₂-C H₂-C H₃ |

The ¹³C NMR data originates from a 2024 study, with the spectrum recorded in CDCl₃ at 101 MHz. ijrpc.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a compound. This allows for the determination of the elemental formula of the molecule with high confidence. For this compound, the exact mass was determined using Electrospray Ionization (ESI).

| Parameter | Value |

| Calculated Exact Mass [M+H]⁺ | 263.2172 |

| Found Exact Mass [M+H]⁺ | 263.2173 |

This HRMS data was reported in a 2024 publication. ijrpc.com

The close agreement between the calculated and found exact masses confirms the elemental composition of C₁₆H₂₇N₂O for the protonated molecule.

Computational Chemistry and Theoretical Modeling of 1,1 Dibutyl 3 P Tolyl Urea

Quantum Chemical Approaches for Electronic Structure Investigations

Quantum chemical methods are fundamental in elucidating the electronic structure of 1,1-Dibutyl-3-(p-tolyl)urea, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. DFT studies on analogous N,N-dialkyl-N'-aryl ureas have provided valuable information on their geometric and electronic properties. rsc.orgtandfonline.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict key parameters. mdpi.comresearchgate.net

These calculations typically reveal a non-planar geometry around the nitrogen atoms, with a degree of pyramidalization at the dibutyl-substituted nitrogen and a more planar environment for the tolyl-substituted nitrogen due to resonance with the aromatic ring. nih.gov The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. The HOMO is generally localized on the electron-rich tolyl and urea (B33335) nitrogen atoms, while the LUMO is often distributed over the urea carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. pku.edu.cn

Table 1: Predicted Electronic Properties of Urea Derivatives from DFT Studies This table presents typical data obtained for structurally similar urea derivatives, as specific experimental or computational values for this compound are not readily available in the cited literature.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability. |

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer more accurate descriptions of electron correlation effects. researchgate.net For urea and its simple derivatives, ab initio calculations have been instrumental in confirming conformational preferences and rotational barriers. researchgate.netnih.gov

For this compound, ab initio studies would be expected to refine the geometric parameters obtained from DFT. These methods are particularly useful for accurately determining the barriers to rotation around the C-N bonds and the conformational energy landscape. Such calculations would likely confirm that the trans-isomer with respect to the N-H and carbonyl group is energetically favored, a common feature in N-aryl ureas. researchgate.net The inclusion of solvent effects in these calculations, often through continuum models, is crucial for comparing theoretical predictions with experimental data in solution. rsc.org

Density Functional Theory (DFT) Applications

Theoretical Studies of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound, including its synthesis. The formation of N,N-disubstituted ureas typically involves the reaction of a secondary amine with an isocyanate. nih.gov

Theoretical studies on the reaction between an amine and an isocyanate to form a urea derivative generally point to a stepwise or concerted mechanism depending on the reactants and conditions. mdpi.comnih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states. acs.org For the synthesis of this compound from dibutylamine (B89481) and p-tolyl isocyanate, a transition state involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon would be located. rsc.org The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. acs.org

Table 2: Illustrative Calculated Activation Energies for Urea Formation This table shows representative activation energies for the formation of urea derivatives from amines and isocyanates based on computational studies of similar reactions.

| Reaction Type | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Amine + Isocyanate | Uncatalyzed | 15-25 | mdpi.com |

These studies can also elucidate the role of catalysts. For instance, an excess of the amine reactant can act as a catalyst by facilitating proton transfer in the transition state, thereby lowering the activation energy. mdpi.com

In Silico Exploration of Molecular Interactions and Recognition

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, is central to its role in various chemical systems. The N-H proton of the urea moiety can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to study how this molecule interacts with other molecules or biological targets. researchgate.netnih.govcore.ac.uk Although specific docking studies for this compound are not prominent in the literature, studies on analogous aryl ureas have demonstrated their ability to bind to the active sites of enzymes, often through hydrogen bonding and hydrophobic interactions. nih.govrsc.orgmdpi.com The two butyl groups would contribute to hydrophobic interactions, while the tolyl group could participate in π-stacking interactions.

These computational techniques can predict the preferred binding modes and estimate the binding affinity of the molecule to a receptor. Such information is invaluable in fields like drug discovery and materials science. rsc.org

Computational Predictions of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity descriptors derived from DFT calculations, such as the Fukui functions and the dual descriptor, can identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the urea oxygen and the nitrogen of the N-H group are expected to be the primary nucleophilic centers, while the carbonyl carbon is the main electrophilic site.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or other properties of a series of related urea derivatives. orientjchem.orgsphinxsai.comtandfonline.com By correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined activities, a predictive model can be constructed. While a specific QSAR model for this compound is not available, general QSAR studies on N-aryl ureas have shown that properties like lipophilicity (logP) and electronic parameters of the substituents on the aryl ring significantly influence their activity. sphinxsai.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1-Diethyl-3-phenylurea |

| Dibutylamine |

| p-Tolyl isocyanate |

| Møller-Plesset perturbation theory |

Supramolecular Assemblies and Functional Materials Based on Urea Architectures

Principles of Hydrogen Bonding and Self-Assembly in Urea (B33335) Derivatives

The foundation of supramolecular chemistry involving urea derivatives lies in the predictable and robust nature of the hydrogen bonds they form. The urea moiety features a carbonyl group (C=O), which acts as a hydrogen bond acceptor, and N-H groups, which serve as hydrogen bond donors. The number and substitution pattern on the nitrogen atoms critically influence the self-assembly behavior. mdpi.comnih.gov

N,N'-disubstituted ureas, which have two N-H protons, commonly self-assemble into one-dimensional tapes or ribbons stabilized by bifurcated N-H···O=C hydrogen bonds. This ordered arrangement is a hallmark of their crystal engineering and is responsible for their frequent use as organogelators. mdpi.comresearchgate.net

In contrast, N,N,N'-trisubstituted ureas, such as 1,1-Dibutyl-3-(p-tolyl)urea , possess only a single N-H proton. This structural feature fundamentally alters their self-assembly properties. The absence of a second N-H donor prevents the formation of the highly ordered, bifurcated hydrogen-bonded tapes characteristic of disubstituted ureas. mdpi.comnih.gov Instead, trisubstituted ureas typically engage in simpler, head-to-tail C=O···H-N hydrogen bonds, leading to the formation of dimers or what is often described as a "disordered" H-bonded structure. mdpi.com

Spectroscopic studies, particularly using infrared (IR) spectroscopy, are crucial for characterizing these hydrogen-bonding states. The carbonyl (C=O) stretching frequency is highly sensitive to its environment. A study on tributyl urea (3BUA), a simple trisubstituted urea model, provides insight into the expected spectral behavior. mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) in Neat 3BUA | Assignment |

|---|---|---|

| Carbonyl Stretch (H-bonded) | 1621 | C=O group H-bonded to an N-H group of another urea (C=O···H-N) |

| Carbonyl Stretch (Free) | ~1660 | Free C=O group (not involved in H-bonding) |

Data derived from a study on tributyl urea (3BUA) as a model for trisubstituted ureas. mdpi.com

This data indicates that even in a pure state, trisubstituted ureas primarily exist in a hydrogen-bonded form, though the assemblies are less structured than those of their disubstituted counterparts. The steric hindrance from the two butyl groups on one nitrogen and the tolyl group on the other in This compound would further influence these interactions.

Design and Construction of Supramolecular Structures

The predictable hydrogen-bonding patterns of ureas allow for the rational design of complex supramolecular architectures. mdpi.com While the single N-H group of This compound limits its ability to form extensive networks, the fundamental urea motif can still be incorporated into discrete assemblies and polymeric materials.

Supramolecular capsules are discrete, hollow structures formed by the self-assembly of two or more molecules, capable of encapsulating a guest molecule. While N,N'-disubstituted ureas are common components, tris-urea scaffolds have also been effectively used to create such assemblies. For instance, tripodal receptors based on a tris(2-aminoethyl)amine (B1216632) (tren) core functionalized with three urea groups can self-assemble into dimeric molecular capsules. rsc.org These capsules are held together by hydrogen bonds and can encapsulate anions like carbonate or sulfate (B86663) within their central cavity. rsc.org Although This compound is a single molecule and not a tripodal scaffold, this demonstrates that urea units, even when part of a larger structure with multiple binding sites, can facilitate the construction of discrete, host-guest assemblies. rsc.org

Supramolecular polymers are polymeric arrays where monomeric units are connected by directional and reversible non-covalent interactions, such as hydrogen bonds. nih.gov Symmetrical bis-ureas are well-known for forming long supramolecular polymers that can lead to highly viscoelastic solutions or gels. tue.nl This is due to the cooperative self-assembly involving multiple hydrogen bonds.

Supramolecular Capsules and Discrete Assemblies

Applications in Molecular Recognition and Host–Guest Chemistry

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a central concept in supramolecular chemistry. nih.gov The urea group is an excellent recognition motif, particularly for anions, due to the polarized N-H bonds that can act as effective hydrogen bond donors.

The N-H protons of a urea group are sufficiently acidic to form strong hydrogen bonds with anions. Receptors containing urea moieties can bind anions, with the strength and selectivity of this binding being tunable through structural modifications. nih.gov While receptors with two N-H groups (disubstituted ureas) often show higher affinity, the single N-H of a trisubstituted urea like This compound can still participate in anion recognition. nih.govnih.gov

The binding event can be detected through various methods, including NMR spectroscopy or a color change if a chromogenic unit is attached to the receptor. nih.govrsc.org For example, receptors functionalized with nitrophenyl groups exhibit a distinct color change upon binding fluoride (B91410) or dihydrogen phosphate (B84403) anions. nih.gov The binding affinity of urea-based receptors generally follows the basicity of the anion, though shape and size complementarity also play crucial roles.

| Receptor Type | Anion Binding Affinity Order | Key Structural Feature |

|---|---|---|

| Thiourea (B124793) Cleft (L1) | F⁻ > Cl⁻ > Br⁻ > I⁻ ; H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | More acidic N-H protons than urea. |

| Urea Cleft (L2) | F⁻ > Cl⁻ > Br⁻ > I⁻ ; H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | Stronger affinity than thiourea is not always the case, but shows clear selectivity. |

| Tripodal Tris-Urea | Encapsulates spherical (F⁻), planar (CO₃²⁻), and tetrahedral (SO₄²⁻) anions. | Forms capsular structures for guest binding. |

This table presents generalized findings from various urea-based anion receptors to illustrate binding principles. rsc.orgnih.gov

For This compound , the lone N-H group, influenced electronically by the adjacent tolyl ring, could serve as a binding site for basic anions. The bulky dibutyl groups would create a specific steric environment around the binding site, potentially influencing selectivity.

Integration of Urea Moieties into Advanced Materials

The incorporation of urea functionalities is a widely used strategy to impart specific properties to materials. Trisubstituted urea linkages, as would be formed from a precursor like This compound , are found in various advanced polymers and functional molecules. mdpi.commdpi.com

For example, trisubstituted ureas are key components in certain polyurea and poly(urea-urethane) systems, where they influence material rigidity and thermal properties through hydrogen bonding. mdpi.comqucosa.de Recent research has also explored the dynamic nature of sterically hindered trisubstituted urea bonds. Certain bulky ureas can dissociate into their constituent amine and isocyanate, a reversible process that can be harnessed to create self-healing polymer materials. mdpi.comnih.gov

Furthermore, trisubstituted ureas have been identified as a novel class of potent calcimimetics, which are positive allosteric modulators of the calcium-sensing receptor (CaSR). nih.gov This highlights the role of this specific urea substitution pattern in designing biologically active molecules. The synthesis of This compound itself has been reported in the literature as part of efforts to develop new synthetic methodologies for unsymmetrical urea derivatives. mdpi.com

Development of Polyurethanes and Related Polymeric Systems

The chemistry of polyurethanes is fundamentally based on the addition reaction between isocyanates and compounds with active hydrogen atoms, primarily alcohols, which form urethane (B1682113) linkages. nsf.gov However, the reaction of isocyanates with primary or secondary amines is also a key process in this field, leading to the formation of urea linkages. nsf.govwikipedia.org These urea groups can significantly influence the properties of the final polymeric material. Polyurea/polyurethane hybrid systems, for instance, are created when an isocyanate reacts with a blend of polyols and amines. nsf.gov

The compound this compound is an unsymmetrical, trisubstituted urea derivative. Its synthesis can be achieved through the reaction of p-tolyl isocyanate with a secondary amine, dibutylamine (B89481). One reported synthesis involves dissolving both reactants in chloroform (B151607) and stirring at room temperature for one hour, yielding a white solid with a 95% yield. researchgate.net Another method involves reacting p-toluidine (B81030) with PhI(OAc)2 and dibutylamine at 80 °C for 18 hours. mdpi.com

| Reactant 1 | Reactant 2 | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Tolyl isocyanate | Dibutylamine | CHCl3, Room Temperature, 1h | 95% | researchgate.net |

| p-Toluidine | Dibutylamine, PhI(OAc)2, K3PO4 | 1,2-DCE, 80 °C, 18h | Not specified | mdpi.com |

While not a direct monomer for polymerization in the same way as a diisocyanate, this compound has been investigated for its catalytic activity. In a study exploring the formation of aromatic imides from the reaction of isocyanates with anhydrides—a reaction relevant to modifying polyurethane systems—this compound was used as a catalyst. researchgate.net It was synthesized to test the hypothesis that the urea formed in situ from the secondary amine catalyst (dibutylamine) and the isocyanate was the true catalytic species. researchgate.net When used to catalyze the model reaction between phenyl isocyanate and phthalic anhydride (B1165640), the reaction was completed in 14 hours, demonstrating its catalytic role in isocyanate chemistry. researchgate.net

Functional Soft Materials Based on Urea Scaffolds

The formation of functional soft materials, such as supramolecular organogels, by small molecules is dependent on their ability to self-assemble into extended, three-dimensional networks that immobilize the solvent. Urea derivatives are particularly effective gelators due to the directional and self-complementary nature of their hydrogen bonds. researchgate.net Specifically, N,N'-disubstituted ureas can form strong, one-dimensional hydrogen-bonded tapes, which are highly favorable for creating the entangled fibrillar networks characteristic of gels. researchgate.net

There are no specific reports in the surveyed literature of this compound acting as a gelator for organic solvents. Its molecular structure offers insights into this observation. As a trisubstituted urea, it possesses only a single N-H proton, which is located on the nitrogen adjacent to the p-tolyl group. This is in contrast to the two N-H protons found on N,N'-disubstituted ureas, which are crucial for forming the infinite, self-complementary hydrogen-bonded chains (tapes) that drive gelation. wikipedia.orgresearchgate.net

The presence of only one hydrogen bond donor site prevents this compound from forming the extended one-dimensional assemblies typical of powerful urea-based gelators. Instead of propagating a chain, it is more likely to act as a chain terminator. It could potentially form discrete, hydrogen-bonded dimers, but these small aggregates are generally insufficient to create a continuous network capable of entrapping a bulk solvent. Therefore, its utility in forming functional soft materials would likely be limited to applications where it might modify or disrupt the self-assembly of other gel-forming molecules in a multi-component system.

Crystal Engineering and Solid-State Organization of Urea Derivatives

Crystal engineering is the rational design of molecular solids by controlling intermolecular interactions. conicet.gov.ar For urea derivatives, the primary interaction governing their solid-state organization is the robust and directional N-H···O=C hydrogen bond. mdpi.com The geometry and number of N-H donor and C=O acceptor sites dictate the resulting supramolecular structures.

In the solid state, N,N'-disubstituted ureas, which have two N-H donors, typically assemble into one-dimensional infinite tapes or ribbons. mdpi.comresearchgate.net In this common motif, each urea molecule donates two hydrogen bonds to two different adjacent molecules and accepts two hydrogen bonds from two other neighbors, creating a highly stable, linear chain.

A search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this compound. biokeanos.com However, its solid-state organization can be predicted based on its molecular structure. As a trisubstituted urea, it has only one N-H hydrogen bond donor but retains the carbonyl (C=O) oxygen as a hydrogen bond acceptor. This structural feature makes the formation of the infinite tape motif impossible.

| Feature | N,N'-Disubstituted Urea (e.g., 1,3-Diphenylurea) | This compound (Predicted) |

|---|---|---|

| N-H Donors | 2 | 1 |

| C=O Acceptors | 1 | 1 |

| Primary H-Bond Motif | Infinite 1D Tape/Ribbon researchgate.net | Discrete Dimer (R²₂(8) motif) |

| Supramolecular Assembly | Extended network via H-bonds | Packing of discrete dimers via van der Waals forces |

Catalytic Applications of Urea and Thiourea Derivatives

Organocatalysis Mediated by Urea (B33335) and Thiourea (B124793) Frameworks

Urea and thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate substrates and control reaction stereochemistry. wikipedia.org Unlike traditional metal-based catalysts, these organic molecules operate through non-covalent interactions, specifically hydrogen bonding, which can be thought of as "partial protonation". wikipedia.org This mode of activation is central to their utility in a wide array of organic transformations. wikipedia.orgwikipedia.org

The catalytic efficacy of these frameworks stems from the acidic N-H protons of the urea or thiourea moiety. These protons can form double hydrogen-bonding interactions with electrophilic substrates, such as carbonyls, stabilizing them and increasing their reactivity toward nucleophiles. wikipedia.org Thioureas are generally considered stronger hydrogen-bond donors than their urea counterparts due to the electronic properties influenced by the sulfur atom. wikipedia.orgwikipedia.org However, the activity of urea-based catalysts can be significantly enhanced, sometimes surpassing thioureas, particularly when paired with a base. rsc.orgacs.org

The design of these catalysts is often guided by principles that enhance their hydrogen-bonding capability. For instance, the incorporation of electron-withdrawing groups on the aryl substituents, such as the 3,5-bis(trifluoromethyl)phenyl group, increases the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor. wikipedia.orgrsc.org The development of bifunctional catalysts, which contain both a hydrogen-bond donating urea or thiourea group and a basic site (like an amine), allows for the simultaneous activation of both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions. wikipedia.org

Mechanistic Duality in Urea Organocatalysts

Recent research has illuminated a mechanistic duality in how urea-based organocatalysts can operate, particularly in reactions like ring-opening polymerization (ROP). The two primary pathways are the classical hydrogen bonding activation and a more recently identified imidate-mediated mechanism. rsc.org

Imidate/Thioimidate Mediated Reactivity

A more recently uncovered mechanism involves the formation of a highly reactive imidate or thioimidate intermediate. This pathway becomes dominant when the urea or thiourea catalyst is used in conjunction with a strong base that is capable of deprotonating the catalyst itself. rsc.orgacs.org The resulting urea anion is a potent nucleophile that can initiate polymerization or other reactions directly. acs.orgresearchgate.net

In the context of ROP, the deprotonated urea anion attacks the monomer (e.g., a lactone), leading to the formation of an imidate intermediate. This intermediate is highly active and facilitates the rapid propagation of the polymer chain. rsc.org This mechanism is notable for its high activity, even in polar solvents, and allows for excellent control over the polymerization process, often exhibiting characteristics of a "living" polymerization. rsc.org Studies have shown that for a given base, the catalytic activity is often highest when the acidity of the urea is closely matched with that of the protonated base. acs.org Interestingly, under these conditions, urea-based systems are often more active than their thiourea counterparts. rsc.orgacs.org

Application of Urea-Based Catalysts in Specific Organic Transformations

The unique catalytic properties of ureas and thioureas have led to their application in a variety of important organic reactions.

Ring-Opening Polymerization (ROP)

Urea and thiourea derivatives are highly effective catalysts for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. rsc.orgresearchgate.net These organocatalytic systems offer precise control over the polymer's molecular weight and a narrow molecular weight distribution, which are key characteristics of living polymerizations. rsc.org

The choice of mechanism, either hydrogen-bonding or imidate-mediated, can be influenced by the reaction conditions, such as the choice of base and solvent. rsc.orgacs.org The development of highly active urea catalysts, such as bis- and tris-urea H-bond donors, has dramatically accelerated reaction times from days to minutes in some cases, making these systems practical for industrial applications. researchgate.net

Below is a table summarizing the performance of representative urea-based catalysts in the ROP of lactones.

| Catalyst System | Monomer | Base | Mechanism | Key Findings |

| Thiourea 1-S / (-)-sparteine | Lactide (LA) | (-)-sparteine | H-bonding | Demonstrated that covalently tethering the H-bond donor and acceptor is not essential for catalysis. rsc.org |

| Diaryl Urea Anions | Lactide, Valerolactone, Caprolactone | Strong Base | Imidate | Extremely fast polymerizations (seconds to minutes) at room temperature with narrow molecular weight distributions. researchgate.net |

| Tris-urea H-bond donor / Base | Lactone Monomers | Various Bases | H-bonding/Imidate | Among the most active organocatalysts for ROP, retaining high selectivity. researchgate.net |

| (Thio)urea / Cyclopropenimine | Cyclic Esters & Carbonates | Cyclopropenimine | H-bonding/Imidate | Highly efficient and selective, with activity dependent on matching the pKa of the catalyst and base. acs.org |

Other Catalytic Organic Reactions

Beyond polymerization, urea and thiourea catalysts have been successfully employed in a range of other asymmetric organic reactions. Their ability to activate electrophiles via hydrogen bonding makes them suitable for reactions such as:

Michael Additions: Chiral thiourea catalysts can effectively promote the conjugate addition of nucleophiles to α,β-unsaturated compounds, such as nitro-olefins, with high enantioselectivity. wikipedia.org

Friedel-Crafts Alkylations: Urea-based catalysts have been used for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, demonstrating the utility of cooperative catalysis with a Brønsted acid to enhance activity.

Cycloaddition Reactions: These catalysts can facilitate [4+2] and other cycloaddition reactions by activating the dienophile.

Pictet-Spengler Reactions: Anion-binding catalysis by thioureas has been shown to be effective in Pictet-Spengler-type cyclizations. wikipedia.org

Heteroannulation Reactions: N-Arylureas have been identified as effective ligands for Palladium-catalyzed heteroannulation reactions to synthesize indolines. nih.gov

The table below provides examples of the application of urea-based catalysts in various organic reactions.

| Reaction | Catalyst Type | Substrates | Key Feature |

| Michael Addition | Bifunctional Thiourea | Malonates and Nitro-olefins | High enantioselectivity through dual activation. wikipedia.org |

| Friedel-Crafts Alkylation | Chiral Urea / Brønsted Acid | Indoles and Nitroalkenes | Cooperative catalysis enhances yield and selectivity. |

| Pictet-Spengler Cyclization | Thiourea | Hydroxy Lactams | Anion-binding catalysis creates an asymmetric ion pair. wikipedia.org |

| Heteroannulation | N-Arylurea / Palladium | o-bromoanilines and 1,3-dienes | Urea acts as a sterically undemanding ligand for the metal catalyst. nih.gov |

Cooperative Catalysis and Multicatalysis Involving Urea Structures

Cooperative catalysis represents a sophisticated strategy in which two or more distinct catalytic species work in concert to facilitate a chemical transformation more efficiently than either catalyst could achieve alone. Within this paradigm, urea derivatives have emerged as powerful non-covalent organocatalysts, or cocatalysts, primarily functioning through their ability to act as hydrogen-bond donors. The compound 1,1-Dibutyl-3-(p-tolyl)urea is an exemplary molecule in this class, demonstrating significant efficacy in modulating the activity and selectivity of transition-metal-catalyzed reactions. Its structure, featuring a single N-H proton for directed hydrogen bonding and bulky N,N-dibutyl groups, is finely tuned to engage in productive, non-covalent interactions within a catalytic cycle without causing catalyst inhibition.

A prominent application of this compound is as a supramolecular cocatalyst in the rhodium-catalyzed hydroformylation of alkenes. Hydroformylation is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. The key challenge in this reaction is often achieving high reaction rates and controlling regioselectivity (i.e., the ratio of linear to branched aldehyde products, l:b).

Research has demonstrated that the addition of this compound to a standard rhodium/phosphine catalytic system can lead to a dramatic acceleration of the reaction rate. The proposed mechanism for this rate enhancement involves a cooperative interaction between the rhodium center and the urea cocatalyst. The catalytic cycle proceeds through a key rhodium-acyl intermediate. It is hypothesized that the urea's N-H group forms a hydrogen bond with the oxygen atom of this acyl ligand. This interaction polarizes the C=O bond, stabilizing the intermediate and lowering the activation energy of the subsequent, often rate-determining, hydrogenolysis step (reaction with H₂). This targeted stabilization via a "secondary coordination sphere" interaction accelerates the turnover of the catalyst, leading to significantly higher reaction rates.

The specific structural features of this compound are critical to its function. The N,N-dibutyl groups provide sufficient steric bulk to prevent direct coordination to the rhodium center, which would otherwise lead to catalyst inhibition. The single N-H proton, influenced by the electron-donating p-tolyl group, possesses an ideal acidity for forming a strong yet reversible hydrogen bond with the rhodium-acyl intermediate.

The tangible benefits of employing this compound as a cocatalyst are clearly illustrated by experimental data from the hydroformylation of 1-octene. The following table summarizes key findings, comparing the performance of a rhodium/Xantphos system with and without the addition of the urea cocatalyst.

Table 1: Effect of this compound on the Rh-Catalyzed Hydroformylation of 1-Octene

Conditions: [Rh] = 1 mM, [Xantphos] = 10 mM, [1-Octene] = 0.4 M, Solvent = Toluene (B28343), T = 80 °C, P = 20 bar (CO/H₂ = 1:1).

| Entry | Cocatalyst (Concentration) | Avg. Turnover Frequency (TOF, h⁻¹) | l:b Ratio |

| 1 | None | 180 | 98:2 |

| 2 | This compound (100 mM) | 1150 | 98:2 |

The data presented in Table 1 unequivocally demonstrates the profound impact of this compound. The addition of the urea cocatalyst (Entry 2) results in a more than six-fold increase in the average turnover frequency compared to the control experiment without the urea (Entry 1), rising from 180 h⁻¹ to 1150 h⁻¹. Crucially, this significant rate acceleration is achieved without compromising the excellent regioselectivity for the desired linear aldehyde (l:b ratio of 98:2), which is imparted by the Xantphos ligand.

Further mechanistic studies, including control experiments with the structurally related N,N,N'-tributyl-N'-(p-tolyl)urea (which lacks an N-H proton), show no rate enhancement. This finding confirms that the hydrogen-bonding capability of this compound is the essential interaction responsible for the observed cooperative catalysis. This system serves as a powerful example of how rational design of non-covalent interactions can be used to optimize and control the outcome of transition metal catalysis, bridging the gap between homogeneous catalysis and enzyme-like activity.

Future Research Directions and Emerging Challenges

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a significant shift towards greener and more sustainable practices, a trend that directly impacts the synthesis of urea (B33335) derivatives like 1,1-Dibutyl-3-(p-tolyl)urea. Traditional synthesis routes often rely on hazardous reagents such as isocyanates and phosgene (B1210022), prompting an urgent need for safer and more environmentally friendly alternatives. mdpi.comnih.gov

Future research is focused on several promising green methodologies:

Dehydrogenative Coupling: A highly atom-economic approach involves the catalytic dehydrogenative coupling of amines and methanol (B129727) or formamides. acs.orgchemrxiv.org This method, often utilizing earth-abundant metal catalysts like manganese or iron, produces the desired urea derivative with hydrogen gas as the sole byproduct, representing a significant advancement in sustainable chemical synthesis. acs.orgchemrxiv.org

Electrocatalytic and Photocatalytic Synthesis: Emerging strategies harness renewable energy to drive the synthesis of ureas from abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources (N₂, NOx). rsc.orgacs.orgjlu.edu.cnnih.gov These electrocatalytic and photocatalytic methods operate under mild conditions, offering a potential pathway to decarbonize chemical manufacturing. acs.orgmdpi.com While still facing challenges in efficiency and selectivity, they represent a frontier in green urea production. rsc.orgnih.gov

Catalyst-Free and Solvent-Free Reactions: Research into catalyst-free and solvent-free conditions for urea synthesis presents another green avenue. researchgate.net For instance, the reaction of amines with ethylene (B1197577) carbonate, a less toxic reagent, can be optimized to produce N-substituted ureas. nih.govresearchgate.net

Metal-Free Synthesis: Methods avoiding toxic transition metals are gaining traction. One such approach utilizes hypervalent iodine reagents like PhI(OAc)₂ as a coupling mediator for amides and amines, proceeding under mild, metal-free conditions. mdpi.comresearchgate.net

A comparative overview of synthetic methodologies is presented below.

| Methodology | Reagents | Key Advantages | Challenges | Relevant Research |

| Traditional Synthesis | Dibutylamine (B89481), p-tolyl isocyanate | High yield, well-established | Use of toxic isocyanates | rsc.org |

| Metal-Free Coupling | Amides, Amines, PhI(OAc)₂ | Avoids toxic metals, mild conditions | Stoichiometric oxidant use | mdpi.comresearchgate.net |

| Dehydrogenative Coupling | Amines, Methanol/Formamides | Atom-economic (H₂ byproduct), sustainable catalysts (e.g., Mn) | Requires specific pincer catalysts | acs.orgchemrxiv.org |

| Electrocatalysis/Photocatalysis | CO₂, Nitrogen sources (N₂, NOx) | Uses renewable energy, abundant feedstocks | Low selectivity and efficiency, complex mechanisms | rsc.orgacs.orgnih.gov |

| Carbonate-based Synthesis | Amines, Ethylene Carbonate | Use of less toxic carbonate reagents | May require catalysts and higher temperatures | nih.govresearchgate.net |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and enhancing product yields and selectivity. For the synthesis of this compound and related compounds, several mechanistic pathways and key intermediates have been proposed, yet many aspects remain elusive and warrant deeper investigation.

Key areas for future mechanistic studies include:

Isocyanate Intermediates: Many synthetic routes, including the dehydrogenative coupling of formamides and amines and the I(III)-mediated coupling of amides and amines, are proposed to proceed through an isocyanate intermediate. mdpi.comchemrxiv.orgresearchgate.net Future research will likely involve advanced spectroscopic and computational methods to directly observe and characterize these transient species, clarifying their role in the reaction pathway.

Carbamate (B1207046) Intermediates: In syntheses utilizing ethylene carbonate and amines, a carbamate intermediate is suggested to form before a subsequent catalytic reaction yields the final urea product. researchgate.net The kinetics and thermodynamics of this two-step process require further elucidation to identify the rate-determining step and optimize reaction conditions.

Electrocatalytic Pathways: The mechanisms of electrocatalytic urea synthesis are particularly complex, involving multiple electron and proton transfer steps and the coupling of adsorbed intermediates on the catalyst surface. rsc.orgacs.org Identifying the key intermediates, such as *CO and *NH₂, and understanding the C–N coupling step are critical challenges that need to be addressed to improve catalyst design and efficiency. nih.govmdpi.comresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations have become an invaluable tool for exploring reaction energy profiles and predicting intermediate structures. chemrxiv.orgacs.org Future work will undoubtedly leverage more sophisticated computational models to provide a more detailed picture of the transition states and reaction coordinates for various synthetic methodologies.

A summary of proposed intermediates in different urea synthesis reactions is provided in the table below.

| Reaction Type | Proposed Intermediate | Supporting Evidence/Method | Key Research Focus | Reference |

| Dehydrogenative Coupling | Isocyanate | Experimental and DFT computations | Direct observation and characterization | chemrxiv.org |

| PhI(OAc)₂-Mediated Coupling | Isocyanate | Mechanistic proposal based on product analysis | Isolation or trapping of the intermediate | mdpi.comresearchgate.net |

| Ethylene Carbonate + Amine | Carbamate | Mechanistic proposal based on kinetic studies | Elucidating the rate-determining step | researchgate.net |

| Electrocatalysis from CO₂ + N₂ | Adsorbed *CO, *NH₂, *COOH | In-situ spectroscopy, DFT calculations | Understanding the C-N coupling mechanism | nih.govacs.org |

| Oxone/PhI-Promoted Annulation | Nitrenium Ion | Control experiments and mechanistic proposal | Stability and reactivity of the nitrenium ion | mdpi.com |

Rational Design of Novel Supramolecular Architectures with Enhanced Functionality

The this compound molecule, with its characteristic urea functionality, is an excellent building block for supramolecular chemistry. The urea group's high planarity and its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) make it an ideal synthon for constructing ordered, non-covalent assemblies. jst.go.jpresearchgate.net

Future research is directed towards the rational design of sophisticated supramolecular structures with tailored properties:

Functional Gels: By modifying the molecular structure, urea derivatives can act as low-molecular-weight gelators (LMWGs), forming supramolecular gels in a variety of solvents. jst.go.jpresearchgate.net Future work aims to design "smart" gels that respond to external stimuli (e.g., chemical, light, temperature) and to incorporate specific functional groups to create materials for applications like electrophoresis or controlled release. jst.go.jp

Anion-Coordination Driven Assembly: The ability of multiple urea groups to cooperatively bind anions can be harnessed to construct complex, discrete architectures like squares and hexagons. chinesechemsoc.org The rational design of ligands with specific geometries and flexibility allows for solvent-controlled interconversion between different architectures, opening possibilities for creating molecular containers with selective guest-binding properties. chinesechemsoc.org

Supramolecular Polymers: The directional hydrogen bonding of urea groups can drive the self-assembly of monomers into long, continuous supramolecular polymers. researchgate.netgoogle.com The challenge lies in controlling the polymerization process to achieve high-molecular-weight materials with desirable mechanical and thermal properties for applications in coatings, adhesives, and biomedical materials. acs.org

Hierarchical Structures: Inspired by nature, researchers aim to create multi-level hierarchical structures by combining different non-covalent interactions. Designing urea-based molecules that can self-assemble into primary structures (e.g., ribbons, helices) which then organize into more complex secondary or tertiary architectures is a significant long-term goal. acs.org

The table below summarizes various supramolecular architectures constructed from urea derivatives.

| Supramolecular Architecture | Driving Force | Key Design Principle | Potential Functionality/Application | Reference |

| Supramolecular Gels | Intermolecular H-bonding, van der Waals forces | Tuning hydrophobic-hydrophilic balance in the molecule | Stimuli-responsive materials, separation media, ion sensing | jst.go.jpresearchgate.net |

| Discrete Anionic Architectures (e.g., Squares, Hexagons) | Anion-coordination by multiple urea moieties | Rational design of ligand geometry and flexibility | Molecular recognition, selective guest uptake, nanoreactors | chinesechemsoc.org |

| Supramolecular Polymers | Directional, self-complementary H-bonding | Design of monotopic or ditopic urea-containing monomers | Rheology modifiers, self-healing materials, plastics | researchgate.netgoogle.comupd.edu.ph |

| Capsules/Cages | Discrete intermolecular H-bonds | Pre-organized molecular frameworks (e.g., calixarenes) | Host-guest chemistry, molecular encapsulation | researchgate.net |

Expansion of Catalytic Scope and Efficiency in Chemical Transformations

While often viewed as a synthetic target, this compound and structurally similar urea derivatives are emerging as versatile molecules within the field of catalysis, acting as both catalysts and substrates in important chemical transformations.

Future research directions focus on expanding this catalytic utility:

Organocatalysis: There is significant potential in exploring this compound as an organocatalyst. Research has shown it can catalyze reactions such as the formation of imides from isocyanates and anhydrides. rsc.org N,N'-diarylureas have also proven effective in catalyzing epoxidation reactions. rsc.org Future work will involve screening this compound and its analogues in a broader range of organic reactions, leveraging its hydrogen-bonding ability to activate substrates and control stereoselectivity.

Catalyst Efficiency and Substrate Scope: For reactions where urea derivatives are used as catalysts, a key challenge is to improve their efficiency (e.g., lower catalyst loading, higher turnover numbers) and broaden the scope of compatible substrates. This involves systematic modification of the urea structure to fine-tune its electronic and steric properties.

Hydrogenative Transformations: The catalytic hydrogenation of urea derivatives to produce valuable chemicals like amines and methanol is a promising route for chemical recycling and CO₂ utilization. researchgate.netresearchgate.net A major challenge is the development of efficient and selective catalysts, particularly those based on earth-abundant metals, that can break the strong resonance-stabilized C-N bonds of unsymmetrical ureas under milder conditions. researchgate.netresearchgate.net

Dehydrogenative Polymerization: Expanding the scope of dehydrogenative coupling reactions from simple urea synthesis to the production of high-molecular-weight polyureas is a significant frontier. acs.org Developing robust catalysts that can achieve high turnover numbers in the dehydrogenative coupling of diamines and methanol is crucial for creating sustainable alternatives to conventional polyurethane production. acs.orgchemrxiv.org

A summary of the catalytic roles and transformations involving urea derivatives is presented below.

| Catalytic Role/Transformation | Specific Reaction | Catalyst System | Key Research Challenge | Reference |

| Urea as an Organocatalyst | Imide formation from isocyanate & anhydride (B1165640) | This compound | Expanding the scope to other reactions | rsc.org |

| Urea as an Organocatalyst | Aldehyde epoxidation | N,N'-Diarylureas | Improving enantioselectivity | rsc.org |

| Urea as a Substrate | Hydrogenation to amines and methanol | Ruthenium or Iridium pincer complexes | Use of earth-abundant metal catalysts, milder conditions | researchgate.netresearchgate.net |

| Urea as a Substrate | Dehydrogenative coupling to polyureas | Manganese pincer complexes | Achieving high molecular weight polymers, catalyst stability | acs.orgchemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.